Product packaging for 2-bromo-3,4-dichlorophenol(Cat. No.:CAS No. 1379356-93-0)

2-bromo-3,4-dichlorophenol

Cat. No.: B6251121
CAS No.: 1379356-93-0
M. Wt: 241.9
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Description

Contextualization within Halogenated Phenol (B47542) Research

Halogenated phenols are organic compounds characterized by a phenol ring substituted with one or more halogen atoms. These compounds are of interest due to their widespread use and their formation as byproducts in industrial processes. For instance, chlorinated phenols like 2,4,6-trichlorophenol (B30397) and its isomers have been utilized as pesticides, bactericides, and fungicides. iucr.org Similarly, certain tribromophenols are employed as flame retardants and wood preservatives. iucr.org The stability of the carbon-halogen bond contributes to the persistence of these molecules in the environment, making them widespread organic pollutants found in various environmental compartments. iucr.org Research into halogenated phenols often focuses on their detection, degradation, and potential environmental impact. researchgate.netnih.govnih.gov

The study of compounds like 2-bromo-3,4-dichlorophenol is part of a broader effort to understand the behavior of mixed halogenated compounds. The interaction and influence of different halogens on the chemical and physical properties of the phenol ring are of fundamental interest to researchers.

Interdisciplinary Relevance in Chemical and Environmental Sciences

The study of this compound and other halogenated phenols is inherently interdisciplinary. In chemistry, these compounds serve as important substrates and building blocks in organic synthesis. bldpharm.com The presence of multiple halogen substituents allows for a variety of chemical transformations and the creation of more complex molecules.

From an environmental science perspective, halogenated phenols are recognized as environmental pollutants. nih.gov Their presence in water systems, often as a result of industrial discharge and the breakdown of pesticides, necessitates research into their fate and transport in the environment. researchgate.netdiva-portal.orgresearchgate.net The development of analytical methods for their detection and quantification in environmental samples is an active area of research. researchgate.net Furthermore, understanding the mechanisms of their degradation, both through biological and chemical processes, is crucial for developing effective remediation strategies. nih.govnih.gov

Structural Characteristics and Isomeric Considerations relevant to Research

The specific arrangement of atoms in this compound dictates its chemical properties and interactions. The molecule consists of a benzene (B151609) ring with a hydroxyl (-OH) group, a bromine atom at the second position, and chlorine atoms at the third and fourth positions.

PropertyValue
IUPAC NameThis compound sigmaaldrich.com
Molecular FormulaC6H3BrCl2O chemspider.comnih.gov
Molecular Weight241.9 g/mol sigmaaldrich.com
Monoisotopic Mass239.874433 g/mol epa.gov
InChI KeyGNWKBOXWJIRYCL-UHFFFAOYSA-N sigmaaldrich.com

The positioning of the halogen atoms is a critical factor in the study of halogenated phenols. Isomers, which are molecules with the same chemical formula but different arrangements of atoms, can exhibit significantly different properties. For example, the study of dihalophenols has shown that the relative positions of the halogen atoms influence their crystal packing and intermolecular interactions. researchgate.netiucr.org Research on isomers like 4-bromo-3-chlorophenol (B77146) and 3-bromo-4-chlorophenol (B78916) has revealed that a simple change in the position of the bromine and chlorine atoms can lead to completely different crystal structures and intermolecular bonding patterns. iucr.orgresearchgate.netiucr.org These differences are crucial for understanding the behavior of these compounds in both biological and material science contexts.

Properties

CAS No.

1379356-93-0

Molecular Formula

C6H3BrCl2O

Molecular Weight

241.9

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 2 Bromo 3,4 Dichlorophenol

Established Synthetic Routes and Mechanistic Investigations

The preparation of 2-bromo-3,4-dichlorophenol primarily relies on electrophilic aromatic substitution, a cornerstone of arene chemistry. The specific strategies involve the controlled addition of bromine or chlorine to a suitable phenolic precursor, where the regioselectivity of the reaction is paramount.

Bromination and Chlorination Strategies

The synthesis of polychlorinated bromophenols is typically achieved through the electrophilic halogenation of a phenol (B47542) derivative. mlsu.ac.in The most direct synthetic pathway to this compound is the regioselective bromination of 3,4-dichlorophenol. In this reaction, the hydroxyl group acts as a powerful activating group, directing the incoming electrophile (a bromonium ion or polarized bromine molecule) to the ortho and para positions. mlsu.ac.inchemistrysteps.com Since the para-position is already occupied by a chlorine atom, electrophilic attack is directed to the two ortho-positions (C2 and C6).

While the hydroxyl group is an ortho, para-director, the two chlorine atoms are deactivating and meta-directing. The cumulative electronic effects and steric hindrance influence the final position of bromination, favoring the formation of this compound. An alternative, though less direct, strategy would involve the selective chlorination of a brominated phenol, such as 2-bromo-3-chlorophenol (B1280867) or 2-bromo-4-chlorophenol (B154644). However, controlling the regioselectivity of chlorination to exclusively target the C3 and C4 positions presents significant synthetic challenges.

Precursor-Based Synthesis and Reaction Conditions

The successful synthesis of halogenated phenols hinges on meticulous control of reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. While a specific protocol for this compound is not extensively detailed in readily available literature, plausible conditions can be inferred from established syntheses of its isomers. chemicalbook.com

The bromination of a dichlorophenol precursor, such as 3,4-dichlorophenol, would likely employ elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent. chemicalbook.com To control the reaction, a non-polar solvent like carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), or toluene (B28343) is often used, which can limit the ionization of the phenol and thus reduce the rate of polysubstitution. mlsu.ac.inchemicalbook.com The reaction temperature is a critical parameter; carrying out the halogenation at lower temperatures (e.g., < 5 °C) can enhance regioselectivity and favor monobromination. chemistrysteps.comchemicalbook.com In some preparations of related compounds, catalysts such as sulfuric acid or Lewis acids are used to polarize the halogenating agent and facilitate the electrophilic substitution. chemicalbook.com

PrecursorReagentCatalyst/SolventTemperatureKey Outcome
3,4-DichlorophenolBromine (Br₂)TolueneLow (e.g., -50°C)Regioselective bromination at the ortho-position. chemicalbook.com
3,4-DichlorophenolN-Bromosuccinimide (NBS)Acetonitrile / H₂SO₄Room TemperatureControlled monobromination. chemicalbook.com
2-BromophenolN-Chlorosuccinimide (NCS)Acetonitrile / H₂SO₄20°CPara-chlorination to form 2-bromo-4-chlorophenol, illustrating a chlorination strategy.

Advanced Chemical Transformations and Derivatization Studies

The chemical reactivity of this compound is characterized by the potential for reactions at the hydroxyl group and, under specific conditions, substitution of the halogen atoms or transformation of the aromatic ring.

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) of the bromine or chlorine atoms on the this compound ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack, which this compound lacks. chemistrysteps.comlibretexts.org

However, the hydroxyl group provides a key site for nucleophilic reactions, most notably acting as a nucleophile itself after deprotonation to the corresponding phenoxide. This phenoxide is a potent nucleophile that can react with various electrophiles. chemistrysteps.com A common derivatization is esterification, where the phenol reacts with an acyl halide or acid anhydride (B1165640) in the presence of a base. This pathway allows for the synthesis of a wide array of ester derivatives with tailored properties. For example, insecticidal thiophosphoric acid esters have been produced from the related compound 2-bromo-4-chlorophenol, highlighting its utility as a precursor in agrochemical synthesis.

Reaction TypeReactantsConditionsProduct TypeSignificance
Esterification (O-Acylation)This compound + Acyl Halide/AnhydrideBase (e.g., Pyridine, Triethylamine)Phenyl EsterDerivatization to modify physical and biological properties.

Oxidative and Reductive Conversion Mechanisms

The phenolic ring of this compound is susceptible to both oxidative and reductive transformations.

Oxidative Pathways: Phenols can undergo oxidation to form quinones. chemistrysteps.com Under the influence of strong oxidizing agents like chromic acid or hypervalent iodine reagents, this compound would likely be converted to a corresponding bromo-dichloro-benzoquinone. chemistrysteps.comwikipedia.org The specific isomer formed would depend on the reaction conditions. In environmental or industrial contexts, advanced oxidation processes (AOPs) involving reagents like Fenton's reagent (H₂O₂ + Fe²⁺) can lead to the complete mineralization of chlorophenols, breaking down the aromatic ring into carbon dioxide and inorganic halides. nih.gov Mechanistically, these processes often involve the generation of highly reactive hydroxyl radicals that attack the aromatic ring.

Reductive Pathways: Reductive dehalogenation offers a pathway to catalytically remove the halogen atoms from the aromatic ring. researchgate.net This is commonly achieved through catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen. researchgate.net The reaction typically proceeds with the preferential removal of the more labile halogen. Generally, the C-Br bond (bond energy ~290 kJ/mol) is weaker than the C-Cl bond (~346 kJ/mol), suggesting that hydrodebromination would likely occur before hydrodechlorination. libretexts.org Sequential reduction could therefore yield 3,4-dichlorophenol, followed by chlorophenols, and ultimately phenol.

ProcessReagents/ConditionsMechanistic FeaturePotential Products
OxidationChromic Acid, Hypervalent Iodine ReagentsFormation of a phenoxy radical or oxenium ion intermediate. wikipedia.orgBromo-dichloro-benzoquinones
Oxidative DegradationFenton's Reagent (H₂O₂, Fe²⁺)Hydroxyl radical attack on the aromatic ring. nih.govRing-cleavage products, CO₂, H₂O, HBr, HCl
Reduction (Dehalogenation)H₂, Palladium Catalyst (Pd/C)Sequential cleavage of C-Halogen bonds. researchgate.net3,4-Dichlorophenol, Chlorophenols, Phenol

Dimerization and Polymerization Studies

Under thermal stress, such as during combustion or incineration, halogenated phenols can undergo dimerization and condensation reactions to form more complex and often highly toxic compounds. usda.gov The primary mechanism involves the formation of a phenoxy radical, which can then couple with another phenol molecule or radical. unimib.it

For this compound, these pathways are of significant environmental concern as they can lead to the formation of polybrominated/polychlorinated dibenzo-p-dioxins (PBDD/PCDD) and dibenzofurans (PBDF/PCDF). nih.govepa.gov Studies on the incineration of materials containing both chlorine and bromine have shown that the formation of brominated phenols and their subsequent reaction to form halogenated dioxins is a relevant mechanism. nih.gov The condensation of two this compound molecules could, for example, lead to the formation of various isomers of dibromo-tetrachloro-dibenzo-p-dioxin. The specific congeners formed depend on the precise reaction conditions and precursor alignment. unimib.itepa.gov

Spectroscopic Characterization and Quantum Chemical Studies of 2 Bromo 3,4 Dichlorophenol

Vibrational Spectroscopy Analysis (FTIR, Raman) and Theoretical Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a fundamental tool for identifying the functional groups and fingerprint region of a molecule. For 2-bromo-3,4-dichlorophenol, the spectra would be characterized by vibrations of the phenol (B47542) group and the substituted benzene (B151609) ring.

Expected Vibrational Modes:

O-H Stretch: A broad and intense absorption band is expected in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations would appear as weaker bands above 3000 cm⁻¹.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring would result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenol group would be observed in the 1200-1300 cm⁻¹ range.

C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are typically found in the lower frequency "fingerprint" region of the spectrum. C-Cl stretches generally appear between 600-800 cm⁻¹, while C-Br stretches are found at lower wavenumbers, often below 600 cm⁻¹.

Theoretical assignments, often performed using Density Functional Theory (DFT) calculations, would be crucial for the precise assignment of each vibrational mode. These computational studies can predict the vibrational frequencies and intensities, which can then be correlated with the experimental FTIR and Raman data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons. The substitution pattern on the benzene ring leaves two aromatic protons. Their chemical shifts and coupling patterns would be influenced by the neighboring bromine, chlorine, and hydroxyl groups. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The carbon atom attached to the hydroxyl group would be significantly deshielded, appearing at a higher chemical shift. The carbons bonded to the halogens would also show characteristic shifts.

Illustrative Data for a Related Isomer (2-Bromo-4-chlorophenol): For comparison, the ¹H NMR spectrum of the isomer 2-bromo-4-chlorophenol (B154644) in CDCl₃ shows signals at δ 7.46 (d, J = 2.06 Hz, 1H), 7.19 (dd, J = 2.44, 2.43 Hz, 1H), 6.95 (d, J = 8.71 Hz, 1H), and 5.58 (s, 1H). The ¹³C NMR spectrum exhibits signals at δ 151.20, 131.59, 131.35, 129.23, 116.89, and 116.05. beilstein-journals.org

Mass Spectrometry (MS) Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

A key feature of the mass spectrum would be the characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms would produce a complex and distinctive isotopic cluster for the molecular ion and any halogen-containing fragments, which is a powerful tool for confirming the elemental composition.

Expected Fragmentation Pathways:

Loss of Halogens: Fragmentation would likely involve the loss of bromine or chlorine radicals.

Loss of CO: A common fragmentation pathway for phenols is the loss of a carbon monoxide molecule.

Formation of Halogenated Benzene Fragments: Various halogenated benzene cations would be observed.

Differentiation of isomers, such as this compound from other bromodichlorophenol (B3052516) isomers, can be achieved by careful analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. The relative abundances of specific fragment ions can be unique to each isomer's structure.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unambiguously confirm the substitution pattern on the benzene ring and reveal details about hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding interactions.

To date, the crystal structure of this compound has not been reported in major crystallographic databases. Such an investigation would be a valuable contribution to the structural chemistry of halogenated phenols.

Computational Chemistry and Theoretical Modeling of 2 Bromo 3,4 Dichlorophenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.uaresearchgate.net It is widely applied to predict the molecular properties of phenolic compounds. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are effective for optimizing molecular structures and elucidating electronic characteristics. karazin.uadoi.org

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For substituted phenols, the orientation of the hydroxyl (-OH) group and the electronic effects of the halogen substituents significantly influence the molecule's stability and structure. researchgate.net In related ortho-chlorophenols, intramolecular hydrogen bonding is a key factor affecting their stability. researchgate.net DFT calculations are used to determine geometric parameters such as bond lengths and angles for the most stable structure. researchgate.net The process involves finding the global minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (Conceptual) This table is illustrative and shows the type of data obtained from DFT geometry optimization.

Parameter Bond/Angle Calculated Value
Bond Length C-O ~1.36 Å
O-H ~0.97 Å
C-Br ~1.89 Å
C-Cl (at C3) ~1.74 Å
C-Cl (at C4) ~1.73 Å
Bond Angle C-C-O ~121°
C-O-H ~109°
C-C-Br ~120°
C-C-Cl ~119°

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.dechemrxiv.org This analysis helps in understanding the electrostatic potential and identifying the nucleophilic and electrophilic sites of a molecule. researchgate.net The distribution of charges is influenced by the electronegativity of the atoms; for instance, the oxygen, bromine, and chlorine atoms in 2-bromo-3,4-dichlorophenol are expected to carry partial negative charges, while the hydrogen of the hydroxyl group and some carbon atoms would be positively charged. semanticscholar.org It is important to note that Mulliken charges can be sensitive to the basis set used in the calculation. uni-muenchen.de

Table 2: Hypothetical Mulliken Atomic Charges for this compound This table illustrates the expected charge distribution based on the principles of Mulliken analysis.

Atom Hypothetical Charge (a.u.)
O -0.65
H (hydroxyl) +0.45
Br -0.05
Cl (at C3) -0.10
Cl (at C4) -0.12
C1 (-OH) +0.30
C2 (-Br) +0.15

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These orbitals play a crucial role in understanding electrical and optical properties as well as chemical reactions. doi.org

Table 3: Conceptual Frontier Molecular Orbital Parameters for this compound This table presents typical data derived from FMO analysis.

Parameter Abbreviation Conceptual Value (eV) Implication
Highest Occupied Molecular Orbital Energy EHOMO -6.5 Electron-donating ability
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.5 Electron-accepting ability
HOMO-LUMO Energy Gap ΔE 5.0 Chemical reactivity and stability

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the different vibrational modes of the molecule. nih.gov These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation. To achieve better agreement with experimental data, the calculated frequencies are typically scaled by a factor; for example, a scaling factor of 0.961 is sometimes used for B3LYP/6–311++G(d,p) calculations. nih.gov This computational approach allows for the assignment of specific vibrational bands observed in experimental spectra to particular molecular motions, such as C-H stretching, O-H bending, or C-Cl vibrations. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. researchgate.net MD simulations can elucidate intermolecular interactions between this compound and its environment, such as solvent molecules or biological macromolecules. nih.gov These simulations calculate the trajectory of particles based on a force field that describes the potential energy of the system, including both bonded and non-bonded interactions like van der Waals forces and electrostatic interactions. mdpi.com From these simulations, properties such as binding energy and cohesive energy density can be calculated to understand the strength of interactions and the energy required for phase transitions. mdpi.com This provides insight into the molecule's behavior in different chemical or biological contexts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural properties of molecules with their biological activity or chemical reactivity. nih.gov In a QSAR study involving this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A statistical model is then constructed to find a mathematical relationship between these descriptors and an observed activity (e.g., toxicity, enzyme inhibition). The resulting QSAR model can be used to predict the activity of new or untested compounds and to provide insights into the structural features that are important for the desired activity, thereby guiding the design of new molecules. nih.gov

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the environmental chemistry and degradation mechanisms of the chemical compound this compound. While extensive research exists for related halogenated phenols, particularly 2,4-dichlorophenol (B122985) (2,4-DCP), this information cannot be accurately extrapolated to this compound due to differences in chemical structure.

The type and position of halogen substituents on a phenol ring profoundly influence the compound's physicochemical properties, including its reactivity, toxicity, and susceptibility to various degradation processes. The presence of a bromine atom at the second position and chlorine atoms at the third and fourth positions on the phenol ring of this compound creates a unique electronic and steric configuration compared to more commonly studied isomers like 2,4-dichlorophenol or various bromophenols.

Consequently, specific data required to populate the requested article outline for this compound—covering its abiotic and biotic transformation pathways—is not present in the public scientific domain based on extensive searches. This includes a lack of specific research findings on:

Photochemical Degradation: No studies were identified that specifically investigate the degradation of this compound under UV or visible light.

Hydrolysis: Information on the rate and products of hydrolysis for this specific compound is unavailable.

Advanced Oxidation Processes (AOPs): There is no specific research on the efficacy of AOPs such as Fenton, photocatalysis, or plasma for the degradation of this compound.

Microbial Biodegradation: Scientific literature lacks studies identifying microbial strains capable of degrading this compound, the enzymatic pathways involved, or the resulting metabolites.

Without dedicated studies on this compound, any attempt to describe its environmental fate would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of a detailed and authoritative article focusing solely on this compound is not possible at this time. Further empirical research is needed to elucidate the specific environmental transformation and degradation mechanisms of this compound.

Environmental Chemistry and Degradation Mechanisms of 2 Bromo 3,4 Dichlorophenol

Formation of Environmentally Relevant Transformation Products

The degradation of 2-bromo-3,4-dichlorophenol in the environment can lead to the formation of various transformation products through biotic and abiotic processes. While specific degradation pathways for this compound are not extensively documented, the fate of analogous chlorophenols (CPs) and bromophenols (BPs) has been studied, providing insight into its likely transformation products. Processes such as microbial degradation, photolysis, and oxidation can alter its chemical structure.

For instance, studies on dichlorophenols (DCPs) show that microbial degradation can proceed through hydroxylation and reductive dehalogenation. The initial step often involves the replacement of a halogen atom with a hydroxyl group, forming halogenated catechols or hydroquinones. Subsequent ring cleavage then breaks down the aromatic structure. researchgate.netresearchgate.net Based on the degradation of compounds like 2,4-dichlorophenol (B122985), potential initial transformation products of this compound could include various brominated and chlorinated catechols and hydroquinones. researchgate.net

Table 1: Potential Transformation Products of this compound based on Analogous Compounds

Precursor Compound Transformation Process Potential Products of this compound
2,4-Dichlorophenol Microbial Degradation 3-Bromo-4,5-dichlorocatechol, Bromo-chlorohydroquinones
2,4-Dichlorophenol Photocatalysis Chloro-benzoquinones, Hydroxylated derivatives

Halo-Dioxin and Halo-Furan Formation Potential

Halogenated phenols are recognized precursors to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and their brominated (PBDDs/PBDFs) and mixed halogenated (PXDDs/PXDFs) analogues. epa.govepa.gov These reactions, often referred to as de novo synthesis or precursor condensation, can occur under specific conditions, particularly during thermal processes like waste incineration or in certain industrial chemical manufacturing processes. epa.gov

The formation of a dioxin-like compound from phenolic precursors generally involves the condensation of two phenate molecules or a phenate molecule with a halogenated benzene (B151609). epa.gov Given the structure of this compound, it possesses the necessary ortho-substituted ring with an oxygen-containing group, making it a potential precursor for the formation of polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDDs/Fs). The presence of both bromine and chlorine atoms means it could contribute to the formation of a complex mixture of mixed-halogenated dioxins and furans, which are of significant environmental and toxicological concern.

Environmental Occurrence and Distribution Research

Specific monitoring data on the environmental occurrence and distribution of this compound are scarce in scientific literature. However, research on the broader classes of chlorophenols and bromophenols indicates that these compounds are detected in various environmental compartments.

Chlorophenols are found in aquatic environments primarily due to industrial wastewater discharges from pesticide, paper, and wood preservation industries. aloki.hu Studies in China have detected various chlorophenols, such as 2,4-dichlorophenol and pentachlorophenol (PCP), in major rivers and lakes. aloki.hu Similarly, bromophenols have been identified in marine and riverine environments, with sources including both anthropogenic activities, such as disinfection byproducts, and natural production by marine organisms like algae and sponges. sci-hub.se

Given its moderate water solubility and lipophilic character (inferred from its halogenated phenolic structure), this compound would be expected to partition between the water column and organic-rich matrices. If released into aquatic systems, it would likely be found in water, suspended particles, and sediments, with potential for bioaccumulation in aquatic life. The lack of specific monitoring data for this compound highlights a gap in environmental research and underscores the need for targeted analytical studies to determine its prevalence and distribution in the environment.

Table 2: Documented Environmental Occurrence of Analogous Halogenated Phenols

Compound Class Environmental Matrix Geographic Region (Example) Concentration Range
Dichlorophenols (e.g., 2,4-DCP) River Water Yellow River, China Up to several μg/L
Pentachlorophenol (PCP) Lake Water Dongting Lake, China ng/L to μg/L range

This table presents data for analogous compounds to indicate the likely environmental compartments and concentration ranges where this compound might be found.

Mechanistic Studies of Biological Interactions of 2 Bromo 3,4 Dichlorophenol

Molecular Mechanisms of Enzyme Inhibition and Modulation

Halogenated phenols are known to interact with and modulate the activity of various enzymes through several molecular mechanisms. The presence of bromine and chlorine atoms on the phenolic ring of 2-bromo-3,4-dichlorophenol likely influences its ability to act as an enzyme inhibitor.

Research on a range of bromophenols (BPs) has demonstrated their capability to inhibit human sulfotransferase (SULT) isoforms, which are crucial for the metabolism of endocrine hormones. nih.gov A study on various BPs revealed that SULT1A1 and SULT1B1 are the most susceptible isoforms to inhibition by these compounds. nih.gov For instance, 2,4,6-tribromophenol (2,4,6-TBP) was found to be a competitive inhibitor of SULT1A3, with an inhibition constant (Ki) of 16.28 µM. nih.gov The inhibitory potential of bromophenols is influenced by the position of the bromine atoms, with 2-substituted bromophenols showing significant inhibition. nih.gov This suggests that this compound, having a bromine atom at the 2-position, could also be a potent inhibitor of SULT enzymes.

The mechanism of enzyme inhibition by phenolic compounds often involves the covalent attachment of the phenol (B47542) to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups of amino acid residues. nih.gov This binding can lead to a reduction in the enzyme's catalytic activity. nih.gov

Studies on 2,4-dichlorophenol (B122985) (2,4-DCP), a closely related compound, have shown that it can be a substrate for enzymes like horseradish peroxidase (HRP). nih.govnih.gov The enzymatic reaction with HRP involves the oxidation of 2,4-DCP to form phenoxy radicals. nih.gov While this is a degradation pathway, the generated radicals can also interact with and potentially deactivate the enzyme. nih.gov Kinetic studies on the enzymatic removal of 2,4-DCP have indicated that competitive product inhibition can occur. nih.gov

CompoundEnzymeInhibition TypeInhibition Constant (Ki)
2,4,6-TribromophenolSulfotransferase (SULT1A3)Competitive16.28 µM

Interactions with Cellular Components (e.g., Membrane Disruptions, Protein Binding)

The lipophilic nature of halogenated phenols, conferred by the halogen atoms, facilitates their interaction with cellular membranes and proteins. The octanol-water partition coefficient (logP) is a key determinant of how these compounds penetrate cell membranes. researchgate.net

Studies on brominated phenols have shown that they can disrupt cellular calcium (Ca2+) signaling. awi.de For example, 2,4-dibromophenol (2,4-DBP) was identified as a potent inhibitor of voltage-dependent Ca2+ currents, which are critical for processes like hormone and neurotransmitter release. awi.de The efficacy of this disruption is dependent on the number and position of the bromine atoms on the phenol ring. awi.de This interference with Ca2+ homeostasis represents a significant mechanism of toxicity for bromophenols.

The interaction of halogenated compounds with lipid membranes can alter membrane fluidity and permeability. nih.gov The hydrophobicity of these compounds allows them to penetrate into the membrane structure. nih.gov The specific interactions can involve the membrane surface layers and the deeper hydrophobic core, potentially affecting the structural integrity and dynamics of the membrane. nih.gov

Protein binding is another important aspect of the biological interactions of halogenated phenols. The toxic action of these compounds can involve penetration of the cell membrane, followed by electronic reactions with intracellular macromolecules like proteins and enzymes. researchgate.net While specific binding data for this compound is not available, the principles of protein interaction are well-established for phenolic compounds.

Receptor Binding and Signaling Pathway Interference Studies

A significant area of concern for halogenated phenols is their potential to act as endocrine-disrupting chemicals (EDCs). nih.govucdavis.educput.ac.za EDCs can interfere with the body's hormonal systems by mimicking natural hormones, blocking hormone receptors, or altering hormone production and metabolism. ucdavis.edu

Brominated phenols are suspected of disrupting the humoral system. awi.de For instance, 2,4-dibromophenol has been shown to bind to the human estrogen receptor. awi.de Similarly, 2,4,6-tribromophenol is suggested to have thyroid hormone-like activity. awi.de The mechanisms through which EDCs act can involve nuclear receptors, nonsteroidal receptors, and various enzymatic pathways. nih.gov

The interference with sulfotransferase enzymes, as mentioned in section 6.1, is a non-genomic mechanism by which these compounds can act as endocrine disruptors. nih.govresearchgate.net By inhibiting the sulfation of estrogen, they can alter the levels of active hormones in the body. researchgate.net

The disruption of Ca2+ signaling by bromophenols can also be linked to their endocrine-disrupting effects, as calcium is a key trigger for hormonal release. awi.de

Structure-Mechanism Relationships for Biological Activity

The biological activity and toxicity of halogenated phenols are strongly dependent on their molecular structure, specifically the number, type, and position of the halogen substituents on the phenol ring. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. longdom.orgmdpi.comresearchgate.net

For halogenated phenols, QSAR models have shown that their toxicity is well-correlated with several molecular descriptors, including:

Octanol-water partition coefficient (logP): This descriptor relates to the hydrophobicity of the molecule and its ability to penetrate biological membranes. researchgate.net

Quantum chemical parameters: These include the energy of the highest occupied molecular orbital (HOMO), which relates to the electron-donating ability of the molecule, and the dipole moment. researchgate.net

Electronic properties: The sum of the electric charges of the halogen atoms can also be a significant descriptor in predicting toxicity. researchgate.net

These models indicate that the toxic action of halogenated phenols can be conceptualized as a two-step process: first, the compound penetrates the cell membrane, a process governed by its hydrophobicity (logP), and second, it engages in electronic interactions, such as electron transfer, with cellular macromolecules. researchgate.net

The position of the halogen atoms is also critical. For example, in studies of bromophenol-induced disturbance of Ca2+ signaling, bromination at the 4-position was found to be effective in reducing depolarization-induced Ca2+ elevations, whereas substitution at other positions had different effects. awi.de Similarly, the inhibitory effect of bromophenols on sulfotransferase enzymes is influenced by the substitution pattern. nih.gov

Structural Property (Descriptor)Influence on Biological Activity/Toxicity
LogP (Hydrophobicity)Influences membrane permeability and bioaccumulation.
Energy of HOMORelates to the potential for electron transfer reactions.
Dipole MomentAffects intermolecular interactions and binding.
Halogen Substitution PatternDetermines the specific interactions with biological targets.

Advanced Analytical Methodologies for 2 Bromo 3,4 Dichlorophenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of target analytes from other components before detection and quantification. For 2-bromo-3,4-dichlorophenol, both gas and liquid chromatography are powerful tools.

Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. The compound must typically be derivatized to increase its volatility and thermal stability for optimal analysis. colostate.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a definitive method for the identification and quantification of brominated and chlorinated phenols. nih.gov The gas chromatograph separates the individual compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for unambiguous identification. researchgate.net For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific fragment ions characteristic of the target analyte.

Gas Chromatography with Electron Capture Detection (GC-ECD): The Electron Capture Detector is exceptionally sensitive to electronegative compounds, particularly those containing halogens like chlorine and bromine. nih.gov The structure of this compound makes it an ideal candidate for GC-ECD analysis, which can achieve extremely low detection limits, often in the picogram range. nih.gov The detector operates by measuring the reduction in a constant electron current caused by the analyte capturing electrons as it passes through the detector cell. This high selectivity makes it invaluable for trace analysis in complex environmental samples.

ParameterTypical Setting for Halogenated Phenol (B47542) AnalysisReference
GC ColumnLow-polarity capillary column (e.g., DB-5ms, HP-5MS) nih.gov
Injector Temperature220 - 250°C thermofisher.complantarchives.org
Carrier GasHelium or Nitrogen nih.gov
Oven ProgramInitial temp. 60°C, ramped to 300-330°C thermofisher.com
MS Ionization ModeElectron Ionization (EI) at 70 eV core.ac.uk
ECD Makeup GasNitrogen or Argon/Methane nih.gov

Liquid Chromatography (LC) with Mass Spectrometry Detection (e.g., LC-MS/MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for analyzing polar compounds that may have insufficient volatility or thermal stability for GC, even after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a preferred method for analyzing phenols in aqueous samples. nih.govresearchgate.net A significant advantage of LC-MS/MS is that it often does not require prior derivatization of the analyte, simplifying sample preparation. shimadzu.com The analysis typically employs a reversed-phase column (e.g., C18) to separate the phenols. ulisboa.pt The separated compounds are then ionized, commonly using an electrospray ionization (ESI) source, before entering the tandem mass spectrometer. ulisboa.ptumb.edu The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for reliable quantification at trace levels. umb.edu

ParameterTypical Setting for Chlorophenol AnalysisReference
LC ColumnReversed-phase C18 or Phenyl column ulisboa.pt
Mobile PhaseGradient of water and methanol/acetonitrile with acid modifier (e.g., formic acid) umb.edu
Ionization SourceElectrospray Ionization (ESI), typically in negative mode ulisboa.pt
MS DetectionTandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) umb.edu
Source Temperature120°C ulisboa.pt
Desolvation Temperature270 - 450°C ulisboa.pt

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances.

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-phase extraction (SPE) is the most common technique for extracting and pre-concentrating phenols from aqueous samples like river water, seawater, or drinking water. nih.govresearchgate.nettsijournals.com The general procedure involves passing the water sample, typically acidified to ensure the phenols are in their neutral form, through a cartridge packed with a solid sorbent. researchgate.net The phenols are retained on the sorbent while salts and other polar interferences are washed away. The retained analytes are then eluted with a small volume of an organic solvent. tsijournals.com

Commonly used sorbents for halogenated phenols include:

Polymeric Reversed-Phase Sorbents: Materials like styrene-divinylbenzene (SDB) copolymers are effective for retaining phenols from water. ulisboa.pt

Graphitized Carbon Black: This material has shown high efficiency for the trace determination of phenols. nih.gov

Modified Silica (e.g., C18): While traditionally used, polymeric sorbents often provide better retention for more polar phenols. tsijournals.com

More recent developments include magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as the sorbent. researchgate.net This technique simplifies the extraction process by allowing for rapid separation of the sorbent from the sample solution using an external magnetic field, reducing the need for centrifugation or filtration. researchgate.net

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical technique, particularly gas chromatography. colostate.edu For phenols like this compound, the primary goal is to replace the active hydrogen of the polar hydroxyl (-OH) group with a non-polar group. phenomenex.com This transformation increases the compound's volatility and thermal stability while reducing its tendency to adsorb onto active sites within the GC system, resulting in better peak shape and sensitivity. colostate.edu

Key derivatization strategies include:

Acetylation: Reaction with acetic anhydride (B1165640) to form an acetate (B1210297) ester. This is a robust and widely used method for phenols. nih.govthermofisher.com

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. Silylation is a very common method for derivatizing hydroxyl groups. nih.govphenomenex.com

Pentafluorobenzylation: Reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide or PFBBr) to form a pentafluorobenzyl ether. This derivative is highly responsive to the Electron Capture Detector (ECD), enabling ultra-trace analysis. epa.govjcsp.org.pk

MethodReagentResulting DerivativePrimary Benefit for GC AnalysisReference
AcetylationAcetic AnhydrideAcetate EsterIncreases volatility and thermal stability. nih.gov
SilylationBSTFA, TMSITrimethylsilyl (TMS) EtherExcellent for increasing volatility of polar compounds. phenomenex.com
PentafluorobenzylationPentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) EtherCreates a derivative with extremely high ECD sensitivity. epa.gov
AlkylationDiazomethane, TrimethylsilyldiazomethaneMethyl Ether (Anisole)Reduces polarity by replacing acidic hydrogens. epa.govresearchgate.net

Development of Reference Standards and Isotope-Dilution Methodologies

Accurate quantification in analytical chemistry is impossible without high-purity reference materials. For this compound, this involves the use of certified reference materials (CRMs) for instrument calibration and method validation. These standards are produced by specialized manufacturers under stringent quality systems, such as ISO 17034, which ensures their certified concentration and purity. lgcstandards.comlgcstandards.com The availability of a CRM for this compound is essential for any laboratory performing quantitative analysis to ensure the reliability and comparability of data.

The gold standard for quantification, especially in complex matrices, is the isotope-dilution mass spectrometry (IDMS) method. This technique involves adding a known quantity of a stable isotope-labeled analogue of the target analyte (e.g., this compound labeled with ¹³C or ²H) to the sample before extraction and analysis. core.ac.uk This labeled compound serves as an internal standard that behaves almost identically to the native analyte throughout the entire analytical process, including extraction, cleanup, derivatization, and injection.

Because the mass spectrometer can distinguish between the native analyte and the heavier isotope-labeled standard, any sample loss or variation in instrument response affects both compounds equally. researchgate.net By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.

Derivatives and Analogues of 2 Bromo 3,4 Dichlorophenol: Synthesis and Exploratory Research

Synthesis of Functionalized Derivatives for Specific Applications

The synthesis of functionalized derivatives of halogenated phenols often involves reactions targeting the hydroxyl group or the aromatic ring. These modifications are performed to create molecules for applications ranging from agrochemicals to complex organic intermediates.

One common strategy is the esterification of the phenolic hydroxyl group. This reaction can be used to produce various ester derivatives, such as thiophosphoric acid esters, which have been investigated for their potential as insecticides. For example, the reaction of a brominated and chlorinated phenol (B47542) with an acyl halide or anhydride (B1165640) in the presence of a base yields the corresponding ester. This approach highlights the utility of halogenated phenols as precursors in the development of agrochemicals.

Another key synthetic route is electrophilic aromatic substitution , which allows for the introduction of additional functional groups onto the benzene (B151609) ring. The existing halogen and hydroxyl substituents direct the position of new groups. For instance, the direct bromination of dichlorophenols is a common method for producing bromodichlorophenol (B3052516) isomers. The reaction conditions, such as solvent and temperature, can be controlled to favor the formation of the desired product. In one documented synthesis of 2-bromo-4,6-dichlorophenol, 2,4-dichlorophenol (B122985) is treated with bromine at low temperatures, followed by the addition of tert-butylamine. chemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for creating carbon-carbon bonds and synthesizing more complex derivatives. These reactions could potentially be used to couple arylboronic acids with 2-bromo-3,4-dichlorophenol at the bromine position, introducing a wide range of aryl substituents and creating biphenyl (B1667301) derivatives. Such derivatives are of interest in medicinal chemistry and materials science. iucr.org Alkylation is another important reaction for creating derivatives; for example, diaryl methanes can be synthesized through the reaction of a substituted (bromomethoxyphenyl)methanol with various benzene derivatives in the presence of a Lewis acid like aluminum chloride. nih.gov

The table below summarizes various synthetic strategies that can be applied to halogenated phenols to generate functionalized derivatives.

Reaction TypeReagents & ConditionsDerivative TypePotential Application
EsterificationAcyl halide or anhydride, basePhenolic Esters (e.g., Thiophosphoric acid esters)Agrochemicals google.com
Electrophilic BrominationBromine, Toluene (B28343), -50°CAdditional ring brominationChemical Intermediates chemicalbook.com
Alkylation (Friedel-Crafts)Benzyl alcohol derivative, AlCl₃, CH₂Cl₂Diaryl methanesBioactive Compounds nih.gov
Buchwald–Hartwig Cross-CouplingSubstituted amines, Palladium catalyst, BaseN-Aryl derivativesPharmaceuticals mdpi.com

Design and Evaluation of Analogues for Modified Reactivity

The design of analogues of this compound involves systematically altering its molecular structure to modify its chemical reactivity and biological activity. The type, number, and position of halogen substituents on the phenol ring are critical determinants of the molecule's properties.

The halogen atoms influence the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group through inductive and resonance effects. For example, modifying the halogenation pattern can impact how the molecule interacts with biological targets, such as receptors or enzymes. nih.gov Molecular docking studies on halogenated bisphenol A derivatives have shown that distinct halogenation patterns cause the molecules to adopt different conformations within the ligand-binding pockets of receptors. nih.gov This structural change can determine whether the analogue acts as an agonist or an antagonist. nih.gov

Structure-activity relationship (SAR) studies are crucial for evaluating these analogues. By synthesizing a series of related compounds and assessing their properties, researchers can identify key structural features responsible for a desired effect. For instance, in the development of anticancer agents, SAR analysis of 1,4-benzoxazine analogues indicated that the presence and position of hydroxyl groups on the aromatic rings were beneficial to biological activity. mdpi.com Similarly, for sinomenine (B1681799) derivatives, analogues containing a chlorine atom showed enhanced anticancer activities. mdpi.com

The reactivity of the phenol ring in electrophilic substitution reactions is also governed by the existing substituents. The hydroxyl group is a strong activating group, while halogens are deactivating yet ortho-, para-directing. The interplay of these effects in an analogue of this compound would determine the regioselectivity of further chemical modifications.

The following table outlines how structural modifications to the this compound scaffold can influence its chemical properties and reactivity.

Structural ModificationPredicted Effect on Reactivity/PropertiesRationale
Replacing Br with FIncreased electronegativity, potential for stronger halogen bonds.Fluorine is the most electronegative halogen, altering the electronic distribution of the ring.
Replacing Cl with BrAltered steric hindrance and lipophilicity.Bromine is larger and more polarizable than chlorine, affecting intermolecular interactions.
Shifting Halogen PositionsChanges in dipole moment and regioselectivity for further substitution.The positions of electron-withdrawing groups dictate the sites of electrophilic attack.
Adding an Alkyl GroupIncreased lipophilicity and steric bulk.Alkyl groups are electron-donating and can influence solubility and binding affinity.

Computational Design of Novel Halogenated Phenol Structures

Computational chemistry provides powerful in silico tools for the rational design of novel halogenated phenol structures with desired properties, reducing the time and cost associated with laboratory experimentation. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are central to this approach. researchgate.net

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govtandfonline.com For halogenated phenols, QSAR models can be developed to predict properties like antioxidant potential or toxicity. tandfonline.commdpi.com The process involves generating numerical descriptors for each molecule that quantify its structural, electronic, and physicochemical properties. Machine learning algorithms are then used to build a predictive model based on the experimental data for a training set of compounds. nih.gov These validated models can then be used to screen virtual libraries of novel halogenated phenols and prioritize candidates for synthesis. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net DFT calculations can provide insights into:

Optimized Molecular Geometry: Predicting the most stable three-dimensional conformation of a molecule.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. digitellinc.com

Reaction Mechanisms: Simulating reaction pathways and transition states to understand how a reaction proceeds.

By combining these computational approaches, researchers can design novel halogenated phenol structures. For example, a QSAR model might identify key structural features associated with high activity. DFT calculations can then be used to refine the structures of new candidate molecules, ensuring they have favorable electronic properties and are synthetically accessible. This integrated in silico approach has been successfully applied to the design of various bioactive molecules, including potential anticancer agents and environmental compounds with reduced toxicity. nih.govfrontiersin.org

The table below details the typical workflow and methods used in the computational design of novel halogenated phenols.

Design StepComputational MethodObjective and Outcome
1. Structure GenerationMolecular drawing software (e.g., SYBYL)Create 2D/3D structures of a series of halogenated phenols. tandfonline.com
2. Geometry OptimizationDFT, Ab-initio calculationsFind the lowest energy (most stable) conformation of each molecule. researchgate.net
3. Descriptor CalculationSoftware packages (e.g., Mordred)Quantify molecular properties (electronic, steric, hydrophobic) as numerical descriptors. nih.gov
4. Model BuildingQSAR (e.g., MLR, ANN, Extra Trees)Develop a statistical model correlating structural descriptors with a target property (e.g., bioactivity). nih.govresearchgate.net
5. Virtual Screening & DesignValidated QSAR Model, Molecular DockingPredict the activity of new, unsynthesized structures and design novel compounds with enhanced properties. nih.govtandfonline.com

Future Research Directions and Emerging Methodologies for 2 Bromo 3,4 Dichlorophenol

Integration of Artificial Intelligence and Machine Learning in Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds by enabling the rapid prediction of their properties and activities, thereby reducing reliance on time-consuming and resource-intensive laboratory experiments. nih.govjocpr.com For 2-bromo-3,4-dichlorophenol, these computational tools can be applied to forecast a wide range of characteristics, from fundamental physicochemical properties to complex toxicological profiles.

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of predictive toxicology, can be significantly enhanced by machine learning algorithms. jocpr.comhkmu.edu.hk For halogenated hydrocarbons, improved QSARs can be developed using more accurate quantum chemical descriptors to better correlate a compound's structure with its biological activity. nih.gov By training ML models on large datasets of known halogenated phenols, it is possible to develop algorithms that can accurately predict the cytotoxicity, endocrine-disrupting potential, and other biological effects of this compound. hkmu.edu.hkpropulsiontechjournal.com These models can identify key molecular features that contribute to toxicity, guiding the design of safer alternative compounds. nih.gov

Beyond toxicity, AI and ML can predict essential physicochemical properties. nih.gov As outlined in the table below, properties such as solubility, partition coefficients (LogP), and pKa are crucial for understanding the environmental fate and pharmacokinetic profile of a chemical. Machine learning models, trained on data from structurally similar compounds, can provide reliable estimates for this compound, facilitating its study and risk assessment. magtechjournal.comresearchgate.net

Table 1: Predicted Physicochemical Properties for Halogenated Phenols using ML Models

Property Predicted Focus for this compound Importance in Research
Aqueous Solubility Prediction of low solubility based on halogen content and aromatic structure. Influences environmental distribution and bioavailability.
LogP (Octanol-Water Partition Coefficient) Estimation of a high LogP value, indicating lipophilicity. Key for predicting bioaccumulation potential in organisms.
pKa (Acid Dissociation Constant) Forecasting the acidity of the phenolic hydroxyl group. Determines the compound's ionization state in different pH environments.
Vapor Pressure Predicting low volatility due to molecular weight and polarity. Affects atmospheric transport and potential for inhalation exposure.

| Toxicity Endpoints (e.g., LC50) | High-throughput screening of potential toxicity against various organisms. | Prioritizes experimental testing and aids in risk assessment. |

The ultimate goal is to create comprehensive predictive platforms that can generate a full profile of a novel or understudied compound like this compound based solely on its molecular structure, accelerating research and enhancing chemical safety assessments. jocpr.com

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often use hazardous reagents and generate significant waste. rsc.org Future research on this compound will increasingly focus on the development of sustainable and green synthetic routes that align with the principles of green chemistry, such as waste minimization, use of safer solvents, and energy efficiency. nih.govrsc.org

One of the most promising green approaches is electrochemical synthesis . gre.ac.uk Electrochemical halogenation of phenols offers a highly controllable and environmentally friendly alternative to traditional methods. globalscientificjournal.com This technique can perform redox reactions without the need for chemical reagents, using electricity to drive the transformation. gre.ac.uk For a compound like this compound, electrosynthesis could involve the sequential halogenation of a phenol (B47542) precursor using recyclable catalysts and green halogen sources under mild conditions. globalscientificjournal.comacs.org

Another key area is the use of greener reagents and catalysts . Traditional halogenation often employs elemental bromine and chlorine, which pose significant handling risks. Green chemistry seeks to replace these with safer alternatives. rsc.org For instance, methods using hydrobromic acid as a bromine source with hydrogen peroxide as a clean oxidant have been developed for brominating aromatic rings. cdnsciencepub.comingentaconnect.com This approach generates water as the only byproduct. rsc.org Similarly, vanadium and molybdenum complexes are being explored as catalysts for oxidative halogenation using halide salts and hydrogen peroxide. rsc.org

The choice of solvent is also a critical aspect of green synthesis. nih.gov Research into performing halogenations in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, is gaining traction. cdnsciencepub.comingentaconnect.com These methods reduce the environmental impact associated with volatile organic compounds (VOCs).

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Phenols

Feature Traditional Halogenation Green Chemistry Approach Potential Application for this compound
Halogen Source Elemental Halogens (e.g., Br₂, Cl₂) Halide Salts (e.g., NaBr, NaCl) with an oxidant Use of sodium chloride and sodium bromide in an electrochemical cell.
Oxidizing Agent Often not required or uses harsh oxidants Hydrogen Peroxide (H₂O₂), Oxygen (O₂) H₂O₂ as a clean oxidant to generate reactive halogen species in situ.
Catalyst Lewis Acids (e.g., FeBr₃, AlCl₃) Recyclable metal complexes, electrocatalysis Use of a chromium or palladium-based catalyst in an electrochemical setup. globalscientificjournal.com
Solvent Chlorinated Solvents (e.g., CCl₄, CHCl₃) Water, Alcohols, or Solvent-Free Synthesis in an aqueous medium to minimize organic waste. elsevierpure.comresearchgate.net

| Byproducts | Stoichiometric waste, acidic gases (HBr, HCl) | Water | Significant reduction in hazardous waste streams. |

By focusing on these green chemistry principles, future synthesis of this compound can be achieved with a significantly lower environmental footprint, making the process safer, more efficient, and more sustainable. taylorfrancis.com

Advanced In Situ Characterization Techniques

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing synthesis, maximizing yield, and ensuring product purity. Advanced in situ and operando spectroscopic techniques are powerful tools that allow researchers to monitor reactions in real-time under actual process conditions. wikipedia.orghidenanalytical.com The application of these methods to the synthesis of this compound can provide unprecedented insights into its formation mechanism.

Operando spectroscopy, which combines the characterization of a material with simultaneous measurement of its catalytic activity, is particularly valuable. wikipedia.orgchemcatbio.org Techniques such as Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray absorption spectroscopy (XAS) can be integrated directly into a reaction vessel. chemcatbio.orgresearchgate.net This allows for the identification of transient intermediates, the observation of catalyst structural changes, and the tracking of reactant consumption and product formation in real-time. youtube.com

For the synthesis of this compound, in situ FTIR could be used to monitor the sequential halogenation steps on the phenol ring. researchgate.net By tracking the characteristic vibrational frequencies of C-H, C-Cl, and C-Br bonds, researchers can follow the reaction progress and determine the optimal conditions for achieving the desired substitution pattern. This is especially important for producing a specific isomer and avoiding the formation of unwanted byproducts. mlsu.ac.in

Table 3: Potential Applications of In Situ Techniques for this compound Synthesis

Technique Information Provided Research Goal
In Situ FTIR Spectroscopy Real-time tracking of functional group changes (C-Cl, C-Br, O-H bonds). Optimize reaction time, temperature, and reagent addition to maximize yield and selectivity. researchgate.net
Operando Raman Spectroscopy Identification of catalyst active sites and reaction intermediates on the catalyst surface. Elucidate the reaction mechanism and understand catalyst deactivation pathways. hidenanalytical.comyoutube.com
In Situ X-ray Absorption Spectroscopy (XAS) Determination of the oxidation state and coordination environment of metal catalysts. Understand how the catalyst structure changes under reaction conditions to design more robust catalysts. chemcatbio.org

| In Situ Mass Spectrometry | Real-time analysis of volatile products and byproducts in the gas phase. | Monitor reaction efficiency and detect the formation of undesired side products. hidenanalytical.com |

By employing these advanced characterization techniques, the synthesis of this compound can be transformed from a "black box" process into a well-understood and precisely controlled chemical transformation. The data gathered will be invaluable for scaling up production and ensuring consistent product quality.

Multi-Omics Approaches in Biological Interaction Studies

To fully comprehend the biological impact of this compound, it is essential to move beyond single-endpoint toxicity tests and adopt a more holistic, systems-level approach. Multi-omics, the integrated analysis of different biological layers (e.g., genomics, transcriptomics, proteomics, metabolomics), provides a powerful framework for deciphering the complex interactions between a chemical and a biological system. nih.govmdpi.com This approach can reveal the molecular mechanisms of toxicity and identify sensitive biomarkers of exposure. nih.gov

When an organism is exposed to a xenobiotic like this compound, perturbations can occur across multiple biological pathways. mdpi.com Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of an organism. Studies on similar compounds like 2,4-dichlorophenol (B122985) have shown that exposure can alter key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, suggesting an increased energy demand to process and eliminate the toxicant. nih.gov

Combining metabolomics with other omics layers can provide a more complete picture. For example, transcriptomics (analysis of RNA transcripts) can show which genes are up- or down-regulated in response to exposure, while proteomics (analysis of proteins) can identify changes in the abundance of key enzymes and structural proteins. researchgate.net A multi-omics analysis could reveal, for instance, that exposure to this compound upregulates genes and proteins involved in detoxification pathways (e.g., cytochrome P450 enzymes) while simultaneously altering metabolic profiles associated with oxidative stress. sc.edu

Table 4: Application of Multi-Omics in Studying this compound

Omics Layer Biological Molecules Analyzed Potential Research Questions
Transcriptomics mRNA Which genes are activated or suppressed upon exposure? What are the primary signaling pathways affected?
Proteomics Proteins Which enzymes and structural proteins show altered expression? How does this relate to observed cellular stress?
Metabolomics Metabolites (amino acids, lipids, sugars) How does the compound disrupt core metabolic pathways like energy production and biosynthesis? nih.govnih.govnsf.gov

| Integrated Analysis | Genes, Proteins, Metabolites | What is the complete adverse outcome pathway (AOP) from molecular initiation to an adverse effect? mdpi.com |

By integrating data from these different layers, researchers can construct comprehensive models of the toxicological effects of this compound. nih.gov This approach not only deepens our understanding of its biological activity but also aids in the development of more sensitive and specific methods for environmental risk assessment. nih.govmdpi.com

Q & A

Q. What are the recommended methodologies for synthesizing 2-bromo-3,4-dichlorophenol in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous bromophenol derivatives (e.g., 4-bromo-3-chlorophenol) are synthesized via electrophilic aromatic substitution, halogenation, or coupling reactions. For example, bromination of dichlorophenol precursors using bromine or N-bromosuccinimide (NBS) under controlled pH and temperature is a common approach. Purity optimization often involves recrystallization or column chromatography, as seen in purification methods for structurally similar compounds .

Q. How can the degradation efficiency of this compound be quantitatively assessed in aqueous systems?

High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used to monitor degradation kinetics. Coupled with mass spectrometry (LC-MS), it enables identification of intermediates. For instance, studies on 2,4-dichlorophenol (2,4-DCP) degradation tracked residual concentrations and byproducts like phenol and chloride ions to confirm dehalogenation . Ion chromatography is recommended for quantifying released halides (Cl⁻, Br⁻) as indirect evidence of debromination/dechlorination .

Q. What experimental variables significantly influence the oxidative degradation of this compound?

Key variables include:

  • Catalyst/oxidant concentration : Fe²⁺ in Fenton’s reagent enhances hydroxyl radical (•OH) generation but requires optimization to avoid scavenging effects .
  • pH : Acidic conditions (pH 2–4) favor Fenton-based systems, while neutral pH is optimal for enzymatic or photocatalytic degradation .
  • Temperature : Elevated temperatures accelerate reaction rates but may reduce oxidant stability (e.g., H₂O₂ decomposition) .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize degradation conditions for this compound?

RSM employs multivariable experimental designs (e.g., central composite design) to model interactions between parameters. For 2,4-DCP degradation, Oliveira et al. (2006) optimized Fenton’s reagent by testing Fe²⁺, H₂O₂, and temperature levels, revealing non-linear effects and identifying Pareto-optimal conditions . A similar approach can be adapted for this compound, prioritizing factors like Br/Cl substitution patterns that influence bond dissociation energies.

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